![molecular formula C21H22N6O2S B2439882 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one CAS No. 1207035-74-2](/img/structure/B2439882.png)
3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The compound was synthesized as part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthesis process was part of a broader effort to discover novel CDK2 inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . These scaffolds are part of the compound’s design as a novel CDK2 targeting compound .Chemical Reactions Analysis
The compound was found to have significant inhibitory activity, with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively . This suggests that the compound has a strong chemical reaction with CDK2/cyclin A2 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C27H27N7O2 and an average mass of 481.549 Da . Further physical and chemical properties would require additional specific experimental data.Scientific Research Applications
Synthesis and Biological Evaluation
- Antibacterial Activity : A study focusing on the synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles, which share a core structural similarity with the compound of interest, demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, characterized by various substituents, showed inhibitory activity comparable to the standard drug streptomycin, suggesting their potential as antibacterial agents (Reddy et al., 2013).
Chemical Modification and Pharmacological Potential
- Chemical Modification : Research into the synthesis and properties of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles revealed the significance of chemical modification in influencing biological activity. The structural combination of pyrazole and 1,2,4-triazole in one molecule increases interaction with various biological targets, underscoring the versatility of these heterocycles in drug design (Fedotov et al., 2022).
Antimicrobial and Antitumor Applications
- Antimicrobial Activities : A study on the synthesis of new 1,2,4-triazole derivatives, including structures analogous to the compound , showed good to moderate antimicrobial activities against test microorganisms. These findings highlight the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Potential in Drug Discovery
- Phosphodiesterase Inhibitors : Derivatives featuring the pyrazolo[1,5-a]-1,3,5-triazine ring system have been identified as potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This suggests their utility in therapeutic applications, particularly due to their inhibitory effects on TNFα release from human mononuclear cells, a critical factor in inflammatory responses (Raboisson et al., 2003).
Mechanism of Action
Target of Action
The primary target of the compound 3-(9-(4-Methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-1-thiomorpholinopropan-1-one is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound this compound interacts with CDK2 by binding to its active site. This interaction inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components required for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression. It leads to a significant alteration in cell cycle progression, resulting in the induction of apoptosis within cells . This compound also inhibits the activation of other proteins such as EGFR, protein kinase B (Akt), and extracellular signal-regulated kinase (Erk)1/2 .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Future Directions
properties
IUPAC Name |
3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-29-16-4-2-15(3-5-16)17-14-18-21-23-22-19(26(21)8-9-27(18)24-17)6-7-20(28)25-10-12-30-13-11-25/h2-5,8-9,14H,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYLCCBQFGITCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B2439799.png)


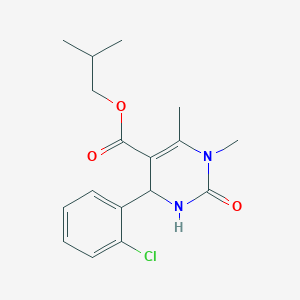
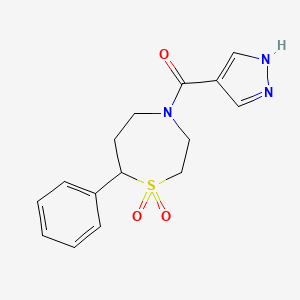
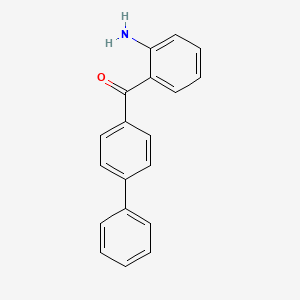

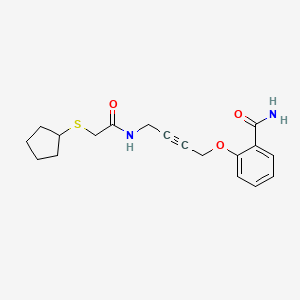
![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2439815.png)
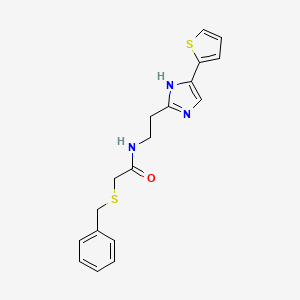
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)
![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)